Leucinostatin A
Overview
Description
Leucinostatin A is a peptaibiotic compound produced by the fungus Purpureocillium lilacinum. It is known for its extensive biological activities, including antimalarial, antiviral, antibacterial, antifungal, and antitumor properties
Mechanism of Action
Target of Action
Antibiotics typically target essential bacterial functions such as cell wall synthesis, dna replication, and protein biosynthesis .
Mode of Action
It’s known that antibiotics can disrupt crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death .
Biochemical Pathways
For instance, they can inhibit DNA replication, protein biosynthesis, cell wall biosynthesis, and folic acid metabolism .
Pharmacokinetics
The pharmacokinetics of Antibiotic 1907-VIII (Paecilotoxin A) are not well-studied. Pharmacokinetics typically describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. For antibiotics, parameters like the minimum inhibitory concentration (MIC), which is the minimum concentration that inhibits visible growth of a microorganism, are often used .
Result of Action
The general result of antibiotic action is the inhibition of bacterial growth or the killing of bacteria, depending on whether the antibiotic is bacteriostatic or bactericidal .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of antibiotics. Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and effectiveness of antibiotics .
Biochemical Analysis
Biochemical Properties
It is known that it is a peptide antibiotic, consisting of several amino acids, a methylamine, and a fatty acid The specific enzymes, proteins, and other biomolecules that “Paecilotoxin A” interacts with are yet to be identified
Cellular Effects
It has been found to exhibit antimicrobial activity against bacteria and fungi , suggesting that it may influence cell function by disrupting cellular processes in these organisms. The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Leucinostatin A involves several catalytic asymmetric processes. These include a nitroaldol reaction, a thioamide-aldol reaction, a Strecker-type reaction, and the alcoholysis of 3-methylglutaric anhydride . The synthesis is complex and requires careful control of reaction conditions to ensure the correct stereochemistry of the final product.
Industrial Production Methods: this compound is primarily produced through fermentation using the fungus Purpureocillium lilacinum. The production can be enhanced by overexpressing specific transcription factors, such as lcsF, which increases the yield of this compound and B by 1.5-fold compared to the wild type .
Chemical Reactions Analysis
Types of Reactions: Leucinostatin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Scientific Research Applications
Leucinostatin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptaibiotics and their synthesis.
Medicine: The compound has shown potential as an antitumor agent by modulating tumor-stroma interactions. It also exhibits antimalarial and antiviral activities.
Comparison with Similar Compounds
Leucinostatin A is part of a family of lipopeptides produced by Purpureocillium lilacinum. Similar compounds include Leucinostatin B, which shares many of the same biological activities but differs slightly in its structure . Other related compounds are peptaibols, another group of fungal lipophilic linear polypeptides that also exhibit antimicrobial properties . What sets this compound apart is its potent antiprotozoal activity and its ability to modulate tumor-stroma interactions .
References
Properties
IUPAC Name |
(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAIGCPESMNWQP-TXVCAPCZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345681 | |
Record name | Leucinostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76600-38-9 | |
Record name | Leucinostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the metabolites of Purpureocillium lilacinum affect insects?
A1: Research suggests that P. lilacinum metabolites can have larvicidal activity against mosquitoes like Anopheles stephensi and Culex quinquefasciatus []. This effect is likely due to the presence of bioinsecticidal molecules such as paecilotoxins and dipliconic acid in the fungal metabolites []. These molecules may disrupt various physiological processes in the insect larvae, ultimately leading to their death.
Q2: Are there differences in the susceptibility of different insect species and developmental stages to P. lilacinum metabolites?
A2: Yes, studies indicate variations in susceptibility. For instance, early instar larvae of both Anopheles stephensi and Culex quinquefasciatus showed higher vulnerability to the fungal metabolites compared to later instars []. This difference could be due to factors like differences in the larval cuticle structure or detoxification mechanisms across developmental stages.
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